

Application Notes and Protocols for the Identification of Dimethyltrienolone by Mass Spectrometry

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Compound of Interest

Compound Name: *Dimethyltrienolone*

Cat. No.: *B12781556*

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Introduction

Dimethyltrienolone, also known as RU-2420, is a potent, synthetic, and orally active anabolic-androgenic steroid (AAS).[1][2] Structurally derived from nandrolone, it is characterized by the presence of methyl groups at the 7 α and 17 α positions, which contribute to its high metabolic stability and strong binding affinity for the androgen and progesterone receptors.[1] Its high potency makes it a compound of interest in research and a target for detection in anti-doping applications. This document provides detailed application notes and protocols for the identification of **Dimethyltrienolone** using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties of Dimethyltrienolone

Property	Value
Chemical Formula	C ₂₀ H ₂₆ O ₂
Molar Mass	298.426 g/mol
IUPAC Name	(7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
CAS Number	10110-86-8

Part 1: Analysis of Dimethyltrienolone by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like steroids. Due to the low volatility of steroids, derivatization is typically required to improve their chromatographic behavior and fragmentation in the mass spectrometer.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (from Urine)

- **Hydrolysis:** To a 5 mL urine sample, add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from *E. coli*. Vortex and incubate at 55°C for 1 hour to cleave glucuronide conjugates.
- **Extraction:** Allow the sample to cool to room temperature. Add 5 mL of diethyl ether, vortex for 10 minutes, and centrifuge at 3000 rpm for 5 minutes. Transfer the organic (upper) layer to a clean tube. Repeat the extraction.
- **Washing:** Combine the organic extracts and wash with 1 mL of 0.1 M sodium hydroxide, followed by 1 mL of deionized water.
- **Drying:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

- To the dried extract, add 50 μ L of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 μ L of trimethyliodosilane (TMIS) as a catalyst.
- Vortex and heat at 60°C for 20 minutes to form the trimethylsilyl (TMS) ether derivative of **Dimethyltrienolone**.

3. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- Oven Temperature Program:
 - Initial temperature: 180°C, hold for 1 minute.
 - Ramp 1: 20°C/min to 240°C.
 - Ramp 2: 5°C/min to 310°C, hold for 5 minutes.
- Injector: Splitless mode, temperature 280°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-650.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Data Presentation: Expected GC-MS Fragmentation

The mass spectrum of the **Dimethyltrienolone**-TMS derivative is expected to show a molecular ion peak and characteristic fragment ions. The exact fragmentation pattern would

need to be confirmed with a certified reference standard, but based on the fragmentation of similar steroids, the following ions are anticipated:

m/z (mass-to-charge ratio)	Interpretation
370	[M] ⁺ (Molecular ion of the TMS derivative)
355	[M-CH ₃] ⁺
281	[M-C ₃ H ₇ O-Si] ⁺
143	Characteristic fragment of the TMS-derivatized A-ring

Part 2: Analysis of Dimethyltrienolone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the detection of steroids in complex biological matrices, often without the need for derivatization.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (from Serum or Plasma)

- **Protein Precipitation:** To 200 µL of serum or plasma, add 600 µL of ice-cold acetonitrile containing an internal standard (e.g., testosterone-d₃). Vortex for 1 minute.
- **Centrifugation:** Centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate proteins.
- **Supernatant Collection:** Transfer the supernatant to a clean tube.
- **Evaporation and Reconstitution:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

2. LC-MS/MS Instrumentation and Conditions

- **Liquid Chromatograph:** Shimadzu Nexera X2 UHPLC system (or equivalent).

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 30% B
 - 1-8 min: 30-95% B
 - 8-9 min: 95% B
 - 9-9.1 min: 95-30% B
 - 9.1-12 min: 30% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.
- Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Ion Source Parameters:
 - Curtain Gas: 35 psi
 - Collision Gas: 9 psi
 - IonSpray Voltage: 5500 V
 - Temperature: 500°C
 - Ion Source Gas 1: 55 psi

- Ion Source Gas 2: 60 psi

Data Presentation: Anticipated LC-MS/MS Parameters

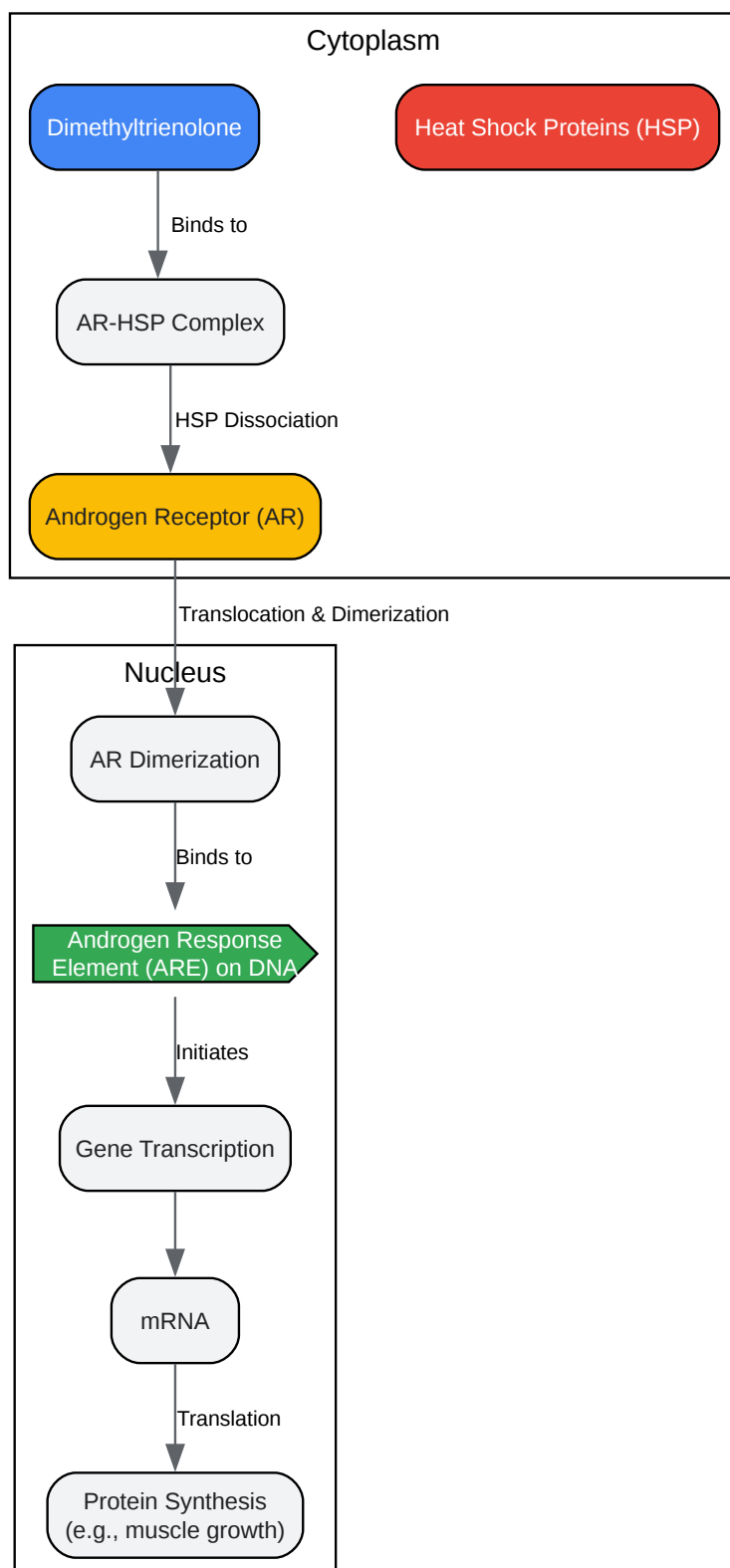
Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The following MRM transitions for **Dimethyltrienolone** are proposed based on its structure and would require optimization with a reference standard.

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV) (Estimated)	Purpose
299.2	281.2	15	Quantifier
299.2	253.2	25	Qualifier

Part 3: Signaling Pathway and Experimental Workflow

Dimethyltrienolone exerts its biological effects primarily through the androgen receptor signaling pathway.

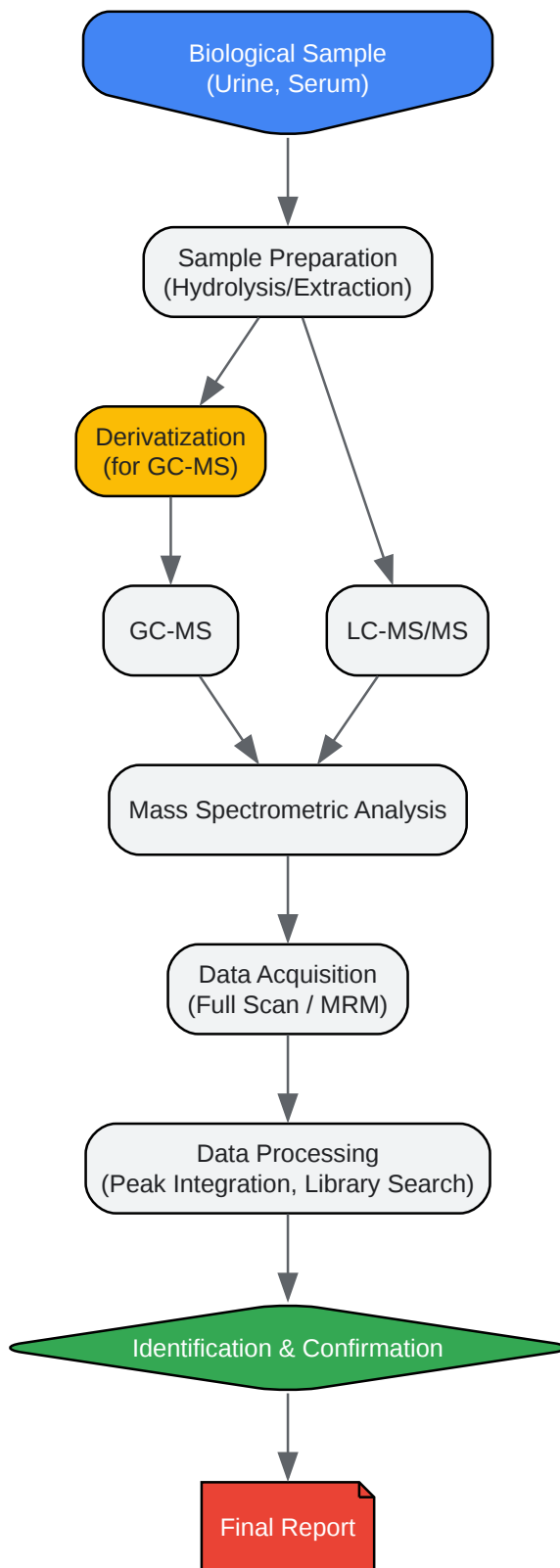
Androgen Receptor Signaling Pathway



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Caption: Androgen receptor signaling pathway for **Dimethyltrienolone**.

General Experimental Workflow for Dimethyltrienolone Identification



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Caption: Workflow for **Dimethyltrienolone** identification.

Disclaimer

The quantitative data and specific mass spectrometric parameters provided in this document are based on the analysis of structurally similar compounds and serve as a guideline. It is imperative to validate these methods using certified reference materials for **Dimethyltrienolone** to establish accurate retention times, fragmentation patterns, and limits of detection and quantification.

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